Unii-7R6CR62kfe

Description

Overview of Destruxins as Cyclohexadepsipeptides

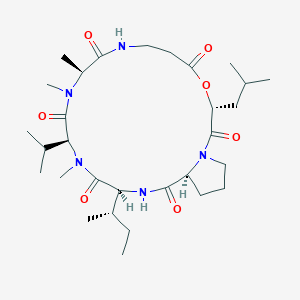

Destruxins are a class of mycotoxins that belong to the family of cyclic hexadepsipeptides. nih.gov These compounds are primarily known as secondary metabolites produced by various entomopathogenic fungi, most notably species within the genus Metarhizium, such as Metarhizium anisopliae. nih.govontosight.ai Structurally, destruxins are characterized by a cyclic framework composed of five amino acid residues and one α-hydroxy acid residue, linked by peptide and ester bonds. nih.govontosight.ai The general structure consists of a pentazacyclononadecine ring. ontosight.ai

The diversity within the destruxin family arises from variations in the amino acid residues and the α-hydroxy acid moiety. nih.gov To date, over 39 different destruxins have been identified and are categorized into major groups, from A to F, based on their chemical structures. pnas.orgnih.gov Destruxin B, with the molecular formula C30H51N5O7, is one of the most common and extensively studied members of this family. ontosight.ai The core structure of destruxins is synthesized by a non-ribosomal peptide synthetase (NRPS) enzyme complex. pnas.org For instance, the NRPS DtxS1 is responsible for the assembly of the peptide backbone of Destruxin B. pnas.org

Table 1: General Structural Features of Destruxins

| Feature | Description |

|---|---|

| Chemical Class | Cyclohexadepsipeptides |

| Core Structure | A cyclic ring composed of one α-hydroxy acid and five amino acids. nih.gov |

| Bond Types | Contains both peptide and ester (lactone) bonds. ontosight.ai |

| Producing Organisms | Primarily entomopathogenic fungi like Metarhizium anisopliae. nih.govontosight.ai Also found in some plant pathogenic fungi. pnas.org |

| Biosynthesis | Synthesized via non-ribosomal peptide synthetase (NRPS) gene clusters. pnas.org |

Historical Perspective of Destruxin B Research

The initial discovery of the destruxin family of compounds dates back to the early 1960s. Destruxin B was first isolated in 1961 by Kodaira from the culture broth of the fungus Oospora destructor. nih.govcore.ac.uk This fungus was later reclassified as Metarhizium anisopliae. nih.gov The initial research focused on its potent insecticidal properties, and it was among the first fungal toxins identified to be lethal to insects in quantities found in diseased hosts. core.ac.uk

Early structural elucidation studies in the 1960s established Destruxin B as a cyclic depsipeptide. tandfonline.com These pioneering investigations laid the groundwork for decades of subsequent research into its chemical synthesis and biological activities. The development of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has since enabled the precise characterization of Destruxin B and its numerous analogs. pnas.orgcore.ac.uk The genes responsible for destruxin biosynthesis remained unknown for over 50 years until a gene cluster was identified in Metarhizium robertsii. pnas.org

Biological Significance and Research Trajectories of Destruxin B

The biological significance of Destruxin B is multifaceted, with research spanning agriculture, medicine, and molecular biology. The primary research trajectories have been driven by its potent biological activities.

Insecticidal Activity: Historically, the most prominent area of Destruxin B research has been its insecticidal effects. ontosight.aibiosynth.com It exhibits toxicity against a broad range of insects, including those in the orders Lepidoptera and Diptera. core.ac.ukresearchgate.net The mode of action involves inducing tetanic paralysis by causing muscle depolarization, which is thought to result from the opening of Ca²⁺ channels in muscle cell membranes. core.ac.uk This disruption of calcium homeostasis is a key mechanism of its insecticidal action. biosynth.comresearchgate.net

Phytotoxic Activity: Destruxin B has also been identified as a phytotoxin produced by plant pathogenic fungi like Alternaria brassicae. pnas.orgresearchgate.net It can cause necrotic lesions on susceptible plants. researchgate.net Research in this area has explored its role in plant pathogenesis and the detoxification pathways that plants use to metabolize the toxin. caymanchem.comnih.gov Some studies suggest it has a host-selective nature, with Brassicaceae species being particularly sensitive. researchgate.net

Immunosuppressive Effects: Research has indicated that destruxins can modulate the immune systems of their insect hosts. pnas.orguni-goettingen.de By suppressing both cellular and humoral immune responses, Destruxin B can aid in fungal pathogenesis, allowing the fungus to overcome the host's defenses. pnas.orgasm.org

Anticancer and Cytotoxic Activities: A significant and expanding research trajectory for Destruxin B is its potential as a therapeutic agent, particularly in oncology. nih.govadooq.com Studies have demonstrated its cytotoxic effects against various human cancer cell lines, including leukemia, colorectal cancer, and non-small cell lung cancer. nih.govnih.govlktlabs.com The anticancer mechanism is often linked to the induction of apoptosis (programmed cell death) through a mitochondrial-dependent pathway. nih.govmedchemexpress.com This involves the activation of caspases (such as caspase-3 and -9) and the regulation of Bcl-2 family proteins. nih.govapexbt.com Furthermore, Destruxin B has been identified as an inhibitor of vacuolar-type H⁺-ATPase (V-ATPase), an enzyme implicated in cancer progression. nih.govlktlabs.com

Table 2: Key Biological Activities and Research Findings for Destruxin B

| Biological Activity | Key Research Findings | Relevant Cell Lines/Organisms |

|---|---|---|

| Insecticidal | Induces paralysis by opening muscle membrane Ca²⁺ channels. core.ac.uk | Manduca sexta (Lepidoptera), Ceratitis capitata (Diptera). core.ac.ukresearchgate.net |

| Phytotoxic | Causes necrosis in susceptible plants; detoxification pathways studied. researchgate.netnih.gov | Brassica species. researchgate.net |

| Immunosuppressive | Suppresses cellular and humoral immunity in insects. pnas.orgasm.org | Galleria mellonella, Drosophila melanogaster. uni-goettingen.deplos.org |

| Anticancer | Induces apoptosis via mitochondrial pathway; activates caspases. nih.govmedchemexpress.com Inhibits V-ATPase. lktlabs.com | Human colorectal cancer (HT-29), non-small cell lung cancer (A549, H1299), leukemia cells. nih.govnih.gov |

Properties

IUPAC Name |

16-butan-2-yl-10,11,14-trimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51N5O7/c1-10-19(6)24-29(40)34(9)25(18(4)5)30(41)33(8)20(7)26(37)31-14-13-23(36)42-22(16-17(2)3)28(39)35-15-11-12-21(35)27(38)32-24/h17-22,24-25H,10-16H2,1-9H3,(H,31,37)(H,32,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBHVMBELHWUIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C)C)C)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947891 | |

| Record name | 3-(Butan-2-yl)-1,10-dihydroxy-5,8,9-trimethyl-16-(2-methylpropyl)-6-(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2503-26-6 | |

| Record name | Destruxin B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Butan-2-yl)-1,10-dihydroxy-5,8,9-trimethyl-16-(2-methylpropyl)-6-(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Biotransformation of Destruxin B

Fungal Producers of Destruxin B and Related Destruxins

Destruxin B and its analogs are produced by a diverse range of fungi, including entomopathogenic, plant pathogenic, and other fungal genera. nih.govresearchgate.net This widespread production highlights the ecological significance of these compounds in various fungal life cycles.

Metarhizium Species (e.g., Metarhizium robertsii, Metarhizium anisopliae)

The genus Metarhizium is a prominent and extensively studied producer of destruxins. researchgate.net Species such as Metarhizium robertsii and Metarhizium anisopliae are well-documented for their ability to synthesize a variety of destruxins, including Destruxin B. nih.govmdpi.comnih.govbiosynth.com The production of these compounds is often linked to the virulence of the fungus against its insect hosts. nih.gov

Metarhizium robertsii, a notable insect pathogen, has been a model organism for studying destruxin biosynthesis. nih.govresearchgate.net Research has shown that strains like M. robertsii ARSEF 2575 are capable of producing a wide array of destruxins. researchgate.netasm.org Similarly, Metarhizium anisopliae is a known producer of Destruxin A, B, and E. nih.govresearchgate.netdss.go.thnih.gov The production levels and specific types of destruxins can vary significantly between different strains and species of Metarhizium. asm.orgnih.gov For instance, some isolates of Metarhizium pingshaense and Metarhizium robertsii are high producers of destruxins, while other isolates within the same species may not produce them at all. plos.org Furthermore, environmental conditions, such as the growth medium, can influence the production of these metabolites. asm.orgresearchgate.net

Table 1: Destruxin Production in Selected Metarhizium Species

| Species | Notable Strains | Key Destruxins Produced | References |

|---|---|---|---|

| Metarhizium robertsii | ARSEF 2575 | Produces a wide array of 25 different destruxins. | asm.org |

| Metarhizium anisopliae | F061, V245, V275 | Destruxin A, B, E | nih.govresearchgate.net |

| Metarhizium brunneum | ARSEF 2974 | Can produce all 25 tested destruxins, particularly in the presence of corn. | asm.org |

| Metarhizium acridum | ARSEF 324, ARSEF 7486 | Generally a low producer or does not produce detectable levels of most destruxins. Some strains may produce low levels of Destruxin A, B, and E. | asm.orgnih.govplos.org |

Plant Pathogenic Fungi (e.g., Alternaria brassicae, Ophiosphaerella herpotricha)

Destruxin B is also produced by certain plant pathogenic fungi, where it can act as a phytotoxin, contributing to the development of plant diseases. nih.govresearchgate.net

Alternaria brassicae, the causal agent of black spot disease in brassica crops, is a known producer of Destruxin B. researchgate.netacs.orgpnas.org In this context, Destruxin B is considered a host-selective toxin, meaning it has a more pronounced toxic effect on the host plants of the fungus. plos.orgresearchgate.net The fungus produces Destruxin B both in laboratory cultures and within infected plant tissues. pnas.org

Ophiosphaerella herpotricha, a fungus responsible for spring dead spot in bermudagrass, has also been identified as a producer of destruxins. nih.govnih.gov The production of these toxins is thought to play a role in the pathogenesis of this fungus on its plant host. nih.gov

Other Fungal Genera (e.g., Beauveria, Lecanicillium, Aschersonia, Oospora)

Beyond Metarhizium and plant pathogens, several other fungal genera have been reported to produce destruxins. These include:

Beauveria : Some species within this genus of entomopathogenic fungi are known to produce destruxins. nih.govresearchgate.net

Lecanicillium : The species Lecanicillium longisporum has been identified as a producer of certain destruxins. nih.govnih.gov

Aschersonia : Fungi from the genus Aschersonia, which are also insect pathogens, have been shown to produce novel destruxins. nih.govuiowa.edu For example, Aschersonia aleyrodis is a known producer. nih.gov

Oospora : The production of destruxins has also been associated with the genus Oospora.

The ability to produce destruxins appears to be distributed across a range of fungal lifestyles, suggesting a versatile role for these compounds in fungal ecology.

Genetic and Enzymatic Foundations of Destruxin B Biosynthesis

The biosynthesis of Destruxin B is a complex process orchestrated by a dedicated set of genes and enzymes. Advances in molecular biology have allowed for the identification and characterization of the genetic blueprint for destruxin production.

Identification and Analysis of Destruxin Biosynthesis Gene Clusters (dtx gene cluster)

The genes responsible for destruxin biosynthesis are organized into a gene cluster, commonly referred to as the dtx gene cluster. nih.gov In Metarhizium robertsii, this cluster contains the key genes that encode the enzymes necessary for the assembly of the destruxin molecule. nih.gov The presence or absence of this gene cluster in different Metarhizium species correlates with their ability to produce destruxins and often with their host range. nih.gov Species that possess the dtx gene cluster tend to have a broader host range, suggesting that destruxins are important virulence factors. nih.gov

Role of Nonribosomal Peptide Synthetase (NRPS) DtxS1 in Destruxin B Synthesis

At the heart of the dtx gene cluster is the gene encoding a large, multifunctional enzyme called a nonribosomal peptide synthetase (NRPS), specifically DtxS1. nih.gov NRPSs are modular enzymes that synthesize peptides without the use of ribosomes. The DtxS1 enzyme in M. robertsii is a massive protein containing six modules. nih.govresearchgate.netnih.gov Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. researchgate.net

The modular structure of DtxS1 is consistent with the structure of destruxins, which are composed of a hydroxy acid and five amino acids. researchgate.netasm.org Two of the adenylation domains within DtxS1 have the flexibility to select different amino acids, which contributes to the diversity of destruxins produced, including Destruxin B and its analogs. nih.gov Targeted disruption of the gene encoding DtxS1 in M. robertsii results in mutants that are unable to produce any destruxins, confirming the essential role of this enzyme in their biosynthesis. researchgate.netnih.gov

Table 2: Key Genes and Enzymes in Destruxin B Biosynthesis

| Gene/Enzyme | Function | References |

|---|---|---|

| dtx gene cluster | Contains the genetic information for the entire destruxin biosynthesis pathway. | nih.gov |

| DtxS1 (NRPS) | A six-module nonribosomal peptide synthetase that assembles the core peptide structure of destruxins. | nih.govasm.org |

| DtxS2 (Cytochrome P450) | Modifies the initial destruxin product (Destruxin B) to create other destruxin analogs through a series of reactions. | nih.gov |

| DtxS3 (Aldo-keto reductase) | Involved in the synthesis of the initial substrate for the destruxin assembly line. | nih.gov |

| DtxS4 (Aspartic acid decarboxylase) | Provides the final substrate required for the completion of the destruxin molecule. | nih.gov |

Precursor Incorporation and Metabolic Pathways

The molecular structure of Destruxin B is assembled from several key precursors, including amino acids and acetate (B1210297) units. The incorporation of these precursors follows established metabolic pathways.

Contribution of L-Methionine to N-Methylation

Nuclear Magnetic Resonance (NMR) analysis has demonstrated that L-Methionine is the precursor for the N-methylation of L-valine and L-alanine residues within the Destruxin B structure. nih.gov This methylation is a critical step in the biosynthesis of the final molecule.

Acetate Unit Involvement in Hydroxy Acid Moiety Biosynthesis

The biosynthesis of the α-hydroxy acid moiety of Destruxin B involves the incorporation of an intact acetate unit. nih.gov This was confirmed through isotopic labeling studies that traced the incorporation of [2-¹³C]acetate and [1,2-¹³C]acetate into the -CH(OH)-COOH fragment of the hydroxy acid. nih.gov

Amino Acid Precursor Pathways (Proline, Isoleucine)

The amino acid constituents of Destruxin B, specifically proline and isoleucine, are synthesized via accepted biochemical pathways. nih.gov The presence of two acetate units in both proline and isoleucine within the final destruxin molecule is consistent with these established metabolic routes. nih.gov The biosynthesis of isoleucine typically begins with the deamination of threonine to produce 2-ketobutyrate, which then undergoes a series of reactions including condensation with pyruvate, isomerization, reduction, dehydration, and amination to yield the final amino acid. nih.govelifesciences.org

Production Dynamics and Environmental Influences

The production of Destruxin B by fungi is significantly influenced by environmental conditions. Optimizing these factors in a laboratory setting is crucial for maximizing its yield.

In Vitro Cultivation Optimization for Destruxin B Production

The yield of Destruxin B in submerged cultures of Metarhizium anisopliae is highly dependent on various physicochemical parameters. gigvvy.com These include the composition of the culture medium, initial pH, temperature, aeration rate, and agitation speed. gigvvy.comnih.gov

Maltose and peptone have been identified as effective carbon and nitrogen sources, respectively, for Destruxin B production. dss.go.thnih.gov The initial pH of the culture medium also plays a critical role, with studies showing that an initial pH of 9.0 can be favorable for maximal Destruxin B production. gigvvy.com However, a final pH between 3 and 4 at the end of cultivation has also been associated with high yields. gigvvy.com The aeration rate is another key factor, with an increase in aeration from 0.5 to 1.5 vvm (volume per volume per minute) significantly enhancing the concentration of Destruxin B. gigvvy.com

The following table summarizes the optimized conditions for Destruxin B production from various studies.

| Parameter | Optimized Value | Fungus Strain | Reference |

| Carbon Source | Maltose (2.51%) | Metarhizium anisopliae | dss.go.thnih.gov |

| Nitrogen Source | Peptone (0.75%) | Metarhizium anisopliae | dss.go.thnih.gov |

| Precursor | β-alanine (0.02%) | Metarhizium anisopliae | dss.go.thnih.gov |

| Initial pH | 9.0 | Metarhizium anisopliae | gigvvy.com |

| Controlled pH | 6.0 | Metarhizium anisopliae F061 | gigvvy.com |

| Temperature | 25°C | Metarhizium anisopliae MaQ10 | |

| Rotary Speed | 220 r/min | Metarhizium anisopliae MaQ10 | |

| Aeration Rate | 1.5 vvm | Metarhizium anisopliae F061 | gigvvy.com |

Destruxin B Production in Host-Fungus Interactions (e.g., Endophytic Colonization)

The production of Destruxin B is not confined to laboratory cultures; it is a significant metabolite in the complex interactions between fungi and their hosts. This is particularly evident in the dual lifestyle of fungi from the genus Metarhizium, which act as both insect pathogens and plant endophytes. nih.govasm.org The synthesis of destruxins, including Destruxin B, during these interactions is influenced by the specific fungal isolate and the host plant species. plos.org

Research has demonstrated the production of destruxins in plants endophytically colonized by Metarhizium robertsii. In one study, Destruxins were detected in cowpea plants (Vigna unguiculata) 12 days after inoculation with M. robertsii strain ARSEF 2575. plos.orgnih.gov However, when the same fungal strain was used to colonize cucumber (Cucumis sativus), destruxins were not detected, highlighting that the production of these compounds by the endophytic fungus is host-dependent. plos.orgnih.gov The interaction between the fungus and the plant host creates a unique biochemical environment that can trigger or suppress the expression of the destruxin biosynthesis genes.

Beyond endophytic relationships, Destruxin B production is a key factor in plant pathogenesis. The fungus Alternaria brassicae, which causes blackspot disease, produces Destruxin B while colonizing its host plants in the Brassica genus. nih.govplos.org The phytotoxicity of Destruxin B is considered a virulence factor that facilitates the pathogen's ability to damage host tissues. researchgate.net Interestingly, the host plant is not a passive victim; resistant Brassica cultivars can detoxify Destruxin B through processes like hydroxylation and glycosylation, indicating a dynamic chemical interplay between the host and the pathogen. nih.govmdpi.com

Table 1: Destruxin B Production in Host-Fungus Interactions

| Fungal Species | Host Organism | Interaction Type | Destruxin B Detected | Reference |

| Metarhizium robertsii (ARSEF 2575) | Cowpea (Vigna unguiculata) | Endophytic Colonization | Yes | nih.gov, plos.org |

| Metarhizium robertsii (ARSEF 2575) | Cucumber (Cucumis sativus) | Endophytic Colonization | No | plos.org |

| Alternaria brassicae | Brassica species | Pathogenesis | Yes | nih.gov, plos.org, researchgate.net |

Species-Specific Production Profiles and Strain Variation

The production of Destruxin B and its analogs varies significantly among different fungal species and even between strains of the same species. nih.govcambridge.org The genus Metarhizium showcases this diversity extensively. While some species are prolific producers, others generate minimal amounts or none at all. This variation is often linked to the presence or absence of the dtxS1 gene, which encodes the nonribosomal peptide synthetase essential for the initial steps of destruxin biosynthesis. asm.org

For example, Metarhizium robertsii is often a prominent producer of a wide array of destruxins. nih.gov In a comparative study, the M. robertsii strain ARSEF 2575 produced all 25 destruxin analogs detected in the experiment under various culture conditions. nih.govasm.org In contrast, species considered insect specialists, like Metarhizium acridum, generally produce fewer types and lower quantities of destruxins. asm.org Some strains of M. acridum have been reported to lack the dtxS1 gene entirely, rendering them incapable of producing Destruxin B and its derivatives like A, C, D, and E. asm.org However, other M. acridum strains, such as ARSEF 7486, have been shown to produce Destruxin B and other analogs. asm.org

Intra-species variation is also well-documented. A study of 80 Metarhizium strains from China revealed significant differences in the production levels of Destruxin A and Destruxin B. researchgate.net The strain MaQ10 was identified as having the highest yield of both compounds. researchgate.net Similarly, research on different strains of Metarhizium anisopliae showed that they produced varying amounts of Destruxins A, B, and E, while one strain, V220, did not produce any detectable destruxins. cambridge.org This inherent variability underscores that the genetic makeup of an individual fungal strain is a critical determinant of its specific metabolic profile. nih.govcambridge.org

Besides Metarhizium, other fungal genera are known producers. The plant pathogen Alternaria brassicae is a notable source of Destruxin B, which plays a role in its virulence. researchgate.netnih.gov Other fungi, such as Beauveria felina, Lecanicillium longisporum, and Aschersonia spp., have also been reported to produce certain destruxins. nih.gov

Table 2: Examples of Species and Strain Variation in Destruxin Production

| Fungal Species | Strain | Destruxins Produced (Includes B) | Key Findings | Reference |

| Metarhizium robertsii | ARSEF 2575 | High levels and diversity of destruxins, including B | Prominent producer under various conditions. | nih.gov, asm.org |

| Metarhizium acridum | ARSEF 7486 | Destruxins A, B, B2, B4, D, DesmC | Specialist insect pathogen, produces fewer destruxins than generalists. | asm.org |

| Metarhizium acridum | CQMa 102 | Not detected | Lacks the dtxS1 gene required for biosynthesis. | asm.org |

| Metarhizium anisopliae | MaQ10 | High levels of Destruxin A and B | Highest producer among 80 strains tested in a study. | researchgate.net |

| Metarhizium anisopliae | V245 | Destruxins A, B, E | A known producer with variable toxin levels over time. | cambridge.org |

| Metarhizium anisopliae | V220 | None detected | Demonstrates intra-species variability in production capability. | cambridge.org |

| Alternaria brassicae | Not specified | Destruxin B, homodestruxin B | A plant pathogen where Destruxin B is a virulence factor. | nih.gov, researchgate.net |

Chemical Synthesis and Analog Development of Destruxin B

Total Synthesis Strategies for Destruxin B

The total synthesis of destruxin B is characterized by the formation of its 19-membered macrocyclic structure, which contains five amino acid residues and one α-hydroxy acid residue. jst.go.jp The key challenge lies in the efficient construction of the linear precursor and its subsequent cyclization.

Historically, the first total synthesis of destruxin B was achieved in 1965, employing a macrolactonization strategy to form the ester bond within the cyclic structure. bris.ac.uk This approach involves forming the macrocycle by creating the ester linkage between the C-terminus of the linear peptide and the hydroxyl group of the α-hydroxy acid. However, this method's success can be variable; for instance, macrolactonization failed during a synthetic study of protodestruxin. bris.ac.uk

More recent and now common strategies favor macrolactamization, which forms an amide bond to close the ring. jst.go.jp This biosynthetic-inspired approach has proven to be an effective method for creating the 19-membered macrocycle of destruxins. jst.go.jp Two primary sites have been targeted for macrolactamization: the bond between the Pro and Ile residues or the bond between the MeAla and β-Ala residues. jst.go.jp The selection of the cyclization site is a critical parameter that influences the efficiency of the reaction. High-efficiency cyclizations (63-78%) have been achieved using coupling reagents like diphenylphosphoryl azide (B81097) (DPPA) or benzotriazol-1-yloxytri(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) when closing the ring at the Pro-Ile site. acs.org A flow macrocyclization method has also been developed, significantly accelerating the reaction time from hours to minutes for both macrolactamization and macrolactonization. rsc.org

| Macrocyclization Strategy | Bond Formed | Key Reagents/Methods | Notes |

| Macrolactonization | Ester | MNBA-DMAPO bris.ac.ukacs.org, Shiina's macrolactonization researchgate.netnih.gov | The first strategy used for destruxin B total synthesis. bris.ac.uk |

| Macrolactamization | Amide (Peptide) | DPPA, BOP acs.org, TCFH rsc.org | A common and often more efficient modern approach. jst.go.jpacs.org |

| Flow Macrocyclization | Ester or Amide | Syringe pumps, T-shaped mixer rsc.org | Reduces reaction times from hours to minutes. rsc.org |

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern destruxin synthesis, primarily used to construct the linear depsipeptide precursor. rsc.orgmdpi.com This methodology offers significant advantages, including simplified purification of intermediates and the potential for rapid generation of analogs. mdpi.com In a typical SPPS approach, the first amino acid (e.g., Fmoc-βAla-OH) is immobilized on a polymer support, such as a trityl-linked resin or SynPhase Lanterns. jst.go.jpresearchgate.net The subsequent amino and hydroxy acids are then added sequentially to build the linear chain. bris.ac.uk

For the synthesis of destruxin B and its analogs, combinatorial approaches using SPPS have been particularly effective. acs.orgfigshare.comnih.gov For example, a 64-member library of destruxin analogs was generated using a split-and-pool method on SynPhase lanterns, which were encoded with colored tags and cogs to track the synthesis. acs.orgfigshare.com After the linear precursor is assembled on the solid support, it is cleaved from the resin before the final cyclization step, which typically occurs in the solution phase. acs.orgfigshare.comnih.gov This hybrid solid-phase/solution-phase approach leverages the strengths of both techniques. nih.gov

Solution-phase synthesis remains a vital technique, especially for the large-scale production of destruxins. jst.go.jpjst.go.jp While SPPS is ideal for library generation, solution-phase methods are often preferred for producing gram-scale quantities required for extensive biological evaluation. jst.go.jpnih.gov The synthesis of destruxin E, a close analog of destruxin B, was achieved on a gram scale using solution-phase techniques for the preparation of the cyclization precursor. jst.go.jpresearchgate.netnih.govjst.go.jp

This approach often involves the condensation of smaller peptide fragments. For instance, the synthesis of destruxin B has been accomplished by condensing two three-residue fragments to form the linear hexadepsipeptide precursor. acs.orgacs.orgnih.gov A notable challenge in solution-phase synthesis, particularly with N-methylated amino acids like those in destruxin B, is the risk of undesired side reactions such as dioxopiperazine formation. acs.orgacs.org To circumvent this, novel protecting groups, such as a Boc-hydrazide group on dipeptides with a C-terminal N-methylalanine residue, have been successfully employed to inhibit this side reaction. acs.orgacs.org

Combinatorial Synthesis of Destruxin B Analogs

Combinatorial chemistry has been instrumental in exploring the structure-activity relationships of destruxin B by enabling the rapid synthesis of large, diverse libraries of analogs.

The split-and-pool method is a powerful combinatorial strategy that has been successfully applied to the synthesis of destruxin analog libraries. jst.go.jpnih.gov This technique involves the use of solid supports, such as SynPhase Lanterns, which are divided into groups for coupling with different building blocks and then recombined (pooled) before the next reaction cycle. acs.orgfigshare.comnih.gov

In one application, this method was used to prepare a 64-member library of destruxin B analogs. acs.orgfigshare.com The cyclization precursors were synthesized on the lanterns using the split-and-pool technique, after which they were cleaved from the support. nih.gov The final macrolactonization was then performed in parallel in the solution phase using MNBA-DMAPO as the cyclizing agent, affording the library of analogs in moderate to good yields. acs.orgfigshare.comnih.gov This approach has been crucial in identifying key structural features required for biological activity, such as the necessity of the N-methyl-alanine residue. jst.go.jpacs.orgfigshare.com

To study the metabolism and mechanism of action of destruxin B in biological systems, radiolabeled analogs are essential tools. acs.orgnih.gov The synthesis of radiolabeled destruxin B has been achieved by incorporating a carbon-14 (B1195169) ([¹⁴C]) isotope. acs.orgacs.orgnih.gov

The strategy for this synthesis involves preparing the radiolabeled building block and incorporating it as late as possible in the synthetic sequence to maximize efficiency and minimize the handling of radioactive materials. acs.org Specifically, [3-¹⁴C]-β-alanine was coupled to the fully assembled, non-radioactive pentadepsipeptide precursor. acs.orgacs.orgnih.gov Following this coupling, the resulting linear hexadepsipeptide underwent cyclization to yield the final radiolabeled destruxin B. acs.orgacs.orgnih.gov This method has also been used to prepare other radiolabeled analogs, including homodestruxin B and hydroxydestruxin B, which were crucial for investigating the detoxification of these compounds in plants. acs.org

Structure-Activity Relationship (SAR) Studies through Analog Synthesis

The biological activity of destruxins is intricately linked to their specific chemical structures. Through the strategic synthesis of various analogs, researchers have systematically investigated the structure-activity relationships (SAR) of these cyclodepsipeptides. These studies involve modifying the core structure of destruxins, such as Destruxin B, and observing the resultant changes in biological efficacy. This approach has been instrumental in identifying the key molecular features required for their activity, including specific amino acid residues, the nature of their side chains, and their precise three-dimensional arrangement.

Elucidation of Essential Residues for Biological Activity (e.g., N-methyl-alanine, Proline β-position)

SAR studies have successfully pinpointed specific amino acid residues that are critical for the biological functions of destruxins. The synthesis of a combinatorial library of analogs has been a key strategy in this endeavor. jst.go.jpjst.go.jp

Biological evaluation of these synthetic analogs has consistently revealed that the N-methyl-alanine (MeAla) residue is crucial for inducing morphological changes in osteoclast-like multinuclear cells (OCLs). jst.go.jpjst.go.jp Substitution of this residue often leads to a significant decrease in activity, highlighting its essential role in the molecule's mechanism of action. jst.go.jp

Conversely, the proline (Pro) residue has been identified as a site that can tolerate modification without a loss of potency. jst.go.jpresearchgate.netresearchgate.net Specifically, functionalization at the β-position of the proline residue was found to be well-tolerated. jst.go.jpresearchgate.net For instance, the introduction of a methyl group to the β-position of the proline in a Destruxin E analog did not diminish its activity against OCLs. jst.go.jp This finding suggests that the β-position of proline is a promising site for introducing chemical tags or other modifications to create molecular probes for studying the mechanism of action of destruxins, without compromising their inherent biological activity. jst.go.jpresearchgate.net

| Residue Position | Modification | Impact on Biological Activity | Reference |

| N-methyl-alanine | Substitution | Significant decrease in activity | jst.go.jp |

| Proline (β-position) | Introduction of a methyl group | Activity maintained | jst.go.jp |

| Proline (β-position) | General functionalization | Tolerated, promising for probe attachment | jst.go.jpresearchgate.net |

Impact of Side Chain Modifications on Biological Efficacy

The side chains of the amino acid and α-hydroxy acid residues in the destruxin macrocycle play a significant role in defining the molecule's biological efficacy. Synthetic efforts have explored how variations in these side chains affect activity.

The synthesis of natural analogs of Destruxin B has provided insight into the impact of amino acid side chain alterations. For example, desmethyldestruxin B, where the N-methyl-valine (MeVal) of Destruxin B is replaced by valine (Val), has been synthesized and studied. acs.org Another analog, homodestruxin B, involves the substitution of MeVal with N-methyl-isoleucine (MeIle). acs.org These modifications alter the lipophilicity and steric bulk at this position, influencing the molecule's interaction with its biological target.

The side chain of the α-hydroxy acid moiety is also a critical determinant of activity. Destruxin B features an iso-butyl side chain derived from (2R)-2-hydroxy-4-methylpentanoic acid. researchgate.netacs.org This analog exhibits biological effects against osteoclasts. researchgate.net In contrast, Destruxin E contains a terminal epoxide in its side chain, a feature that is essential for its potent activity in inducing morphological changes in OCLs and inhibiting V-ATPase. nii.ac.jpbris.ac.uk The synthesis of analogs with various functional groups in this side chain has shown that hydrophilic moieties, such as a diol, can render the molecule inactive. nii.ac.jp This underscores the importance of the specific chemical nature of the side chain in this position for biological function.

| Analog Name | Core Structure | Key Side Chain Modification | Reference |

| Destruxin B | Cyclo(βAla-Hmp-Pro-Ile-MeVal-MeAla) | Hmp = (2R)-2-hydroxy-4-methylpentanoic acid (iso-butyl group) | acs.org |

| Desmethyldestruxin B | Destruxin B analog | MeVal → Val | acs.org |

| Homodestruxin B | Destruxin B analog | MeVal → MeIle | acs.org |

| Destruxin E | Destruxin analog | α-hydroxy acid with a terminal epoxide | nii.ac.jp |

| Destruxin E diol | Destruxin E analog | Epoxide → Diol (hydrophilic modification) | nii.ac.jp |

Stereochemical Influence on Bioactivity

In naturally occurring destruxins, the amino acid residues typically possess the L (or S) configuration, while the α-hydroxy acid residue has the D (or R) configuration. nih.gov This specific stereochemical arrangement is fundamental to the molecule's conformation and subsequent bioactivity.

The profound impact of stereochemistry is starkly illustrated by studies on Destruxin E and its analogs. The total synthesis of both possible diastereomers of Destruxin E, differing only in the stereochemistry of the epoxide in the side chain, was achieved to investigate this relationship. nii.ac.jpbris.ac.uk Biological evaluation revealed that the natural form of Destruxin E, which has an (S)-epoxide, is significantly more potent than its synthetic epimer containing an (R)-epoxide. jst.go.jpnii.ac.jp Specifically, natural Destruxin E exhibits V-ATPase inhibitory activity that is 10-fold greater than its epi-destruxin E counterpart. bris.ac.uk This demonstrates that the precise stereochemistry of the epoxide is crucial for potent biological activity, as even a change at a single chiral center can dramatically reduce efficacy. jst.go.jpbris.ac.uk

| Compound | Key Stereochemical Feature | Biological Activity (V-ATPase Inhibition) | Reference |

| Destruxin E | (S)-epoxide | Potent inhibitor (Active at 0.63 µM) | bris.ac.uk |

| epi-Destruxin E | (R)-epoxide | 10-fold less active than Destruxin E (Inactive until 10 µM) | bris.ac.uk |

Molecular Mechanisms of Action and Biological Targets of Destruxin B

Interactions with Insect Physiology and Immunity

Destruxin B's potent effects stem from its ability to disrupt fundamental aspects of insect physiology and immunity. From suppressing the insect's defense systems to inducing paralysis and inhibiting vital organ functions, the compound's multi-faceted attack overwhelms the host's biological resilience.

Modulation of Muscle Contraction and Paralysis Induction

A prominent and rapid effect of destruxins, including Destruxin B, is the induction of paralysis in insects. researchgate.netnih.govasm.org This is initiated by a tetanic phase characterized by sustained muscle contraction, which is then followed by flaccid paralysis as the muscles become completely relaxed. core.ac.uk Research on Manduca sexta larvae revealed that injection of destruxins causes immediate tetany. core.ac.uk This physiological response is attributed to the modulation of muscle membrane potential. Destruxins cause a rapid depolarization of the host muscle membrane, which is thought to be mediated through the activation or modulation of calcium channels. nih.govcapes.gov.br This influx of calcium ions triggers the sustained muscle contraction observed as tetany. nih.govcapes.gov.br The subsequent flaccid paralysis is a result of the prolonged depolarization and eventual exhaustion of the muscle cells. core.ac.uk

Table 1: Effects of Destruxins on Insect Muscle Physiology

| Effect | Observation | Proposed Mechanism | Reference |

| Paralysis | Immediate onset of tetanic paralysis followed by flaccid paralysis. | Modulation of muscle membrane potential. | core.ac.uk |

| Muscle Contraction | Sustained contraction of body wall muscles. | Depolarization of muscle membrane via activation of Ca2+ channels. | nih.govcapes.gov.br |

| Tetanic Phase | Insects become firm to the touch due to constant muscle contraction. | Increased haemocoelic turgor pressure. | core.ac.uk |

| Flaccid Phase | Complete muscle relaxation follows the initial tetany. | Prolonged depolarization and muscle cell exhaustion. | core.ac.uk |

Molecular Interactions with Aminoacyl tRNA Synthetases (ARSs)

Recent research has identified aminoacyl tRNA synthetases (ARSs) as molecular targets for destruxins. frontiersin.orgnih.gov These enzymes play a critical role in protein synthesis by catalyzing the attachment of the correct amino acid to its corresponding tRNA molecule. nih.gov A study on Bombyx mori revealed that Destruxin A binds to several ARSs, including those for alanine, cysteine, methionine, valine, isoleucine, and glutamine-proline, with affinity indices (KD) in the range of 10⁻⁴ to 10⁻⁵ M. nih.govmdpi.com It is suggested that destruxins may bind non-selectively to various ARSs in host insects. nih.gov This interaction can inhibit the synthesis of arginyl-tRNA and subsequently suppress protein synthesis, particularly of immune stress proteins. nih.govnih.gov While these findings are specific to Destruxin A, the shared core structure among destruxins suggests that Destruxin B could employ a similar mechanism of action, disrupting protein synthesis by targeting these essential enzymes.

Table 2: Interaction of Destruxin A with Aminoacyl tRNA Synthetases (ARSs) in Bombyx mori

| ARS Target | Affinity (KD) | Implication | Reference |

| BmAlaRS | 10⁻⁴ to 10⁻⁵ M | Inhibition of protein synthesis. | nih.govmdpi.com |

| BmCysRS | 10⁻⁴ to 10⁻⁵ M | Inhibition of protein synthesis. | nih.govmdpi.com |

| BmMetRS | 10⁻⁴ to 10⁻⁵ M | Inhibition of protein synthesis. | nih.govmdpi.com |

| BmValRS | 10⁻⁴ to 10⁻⁵ M | Inhibition of protein synthesis. | nih.govmdpi.com |

| BmIleRS | 10⁻⁴ to 10⁻⁵ M | Inhibition of protein synthesis. | nih.govmdpi.com |

| BmGluProRS | 10⁻⁴ to 10⁻⁵ M | Inhibition of protein synthesis. | nih.govmdpi.com |

| BmArgRS | Not specified | Involved in the formation of arginyl-tRNAArg. | nih.gov |

Cytotoxic Effects on Insect Cell Lines

The cytotoxic nature of destruxins has been evaluated using various insect cell lines. Destruxin A has been shown to induce cell death by damaging the cytoskeleton and multiple organelles, which disrupts cell adhesion and motility. bohrium.com However, the cytotoxicity can vary between different destruxin analogues. In a comparative study using the Spodoptera frugiperda Sf9 insect cell line, pure Destruxin B did not show any significant effect on cell viability after 24 hours of exposure, even at concentrations up to 500 ppm. oup.comoup.com In contrast, Destruxin A exhibited toxic activity against Sf9 cells after 24 hours. oup.comoup.com Interestingly, crude extracts of Metarhizium anisopliae, which contain a mixture of destruxins and other metabolites, did show cytotoxic effects on Sf9 cells. oup.comoup.com This suggests that while Destruxin B alone may have low direct cytotoxicity to certain insect cell lines in vitro, it may act synergistically with other compounds or have different effects in vivo.

Table 3: Cytotoxicity of Pure Destruxins on Sf9 Insect Cells (24h exposure)

| Compound | Effect on Cell Viability | Reference |

| Destruxin A | Toxic | oup.comoup.com |

| Destruxin B | No effect | oup.comoup.com |

| Destruxin E | No effect | oup.comoup.com |

Phytotoxic Mechanisms

Destruxin B, a cyclic hexadepsipeptide produced by various fungi, including the plant pathogen Alternaria brassicae, exhibits significant phytotoxic effects. bioone.orgpnas.org Its interaction with plants involves complex mechanisms that lead to visible disease symptoms and contribute to the pathogen's virulence.

When applied to susceptible plants, Destruxin B induces distinct visual symptoms, primarily chlorosis (yellowing) and necrosis (tissue death). bioone.orgjabonline.in These symptoms are characteristic of the black spot disease caused by Alternaria brassicae. researchgate.netpeerj.com The toxin disrupts normal physiological processes within the plant cells, leading to the breakdown of chlorophyll (B73375) and the death of plant tissue, which manifests as yellow halos surrounding necrotic lesions. jabonline.inpeerj.com Studies have shown that Destruxin B can reproduce these disease symptoms even in the absence of the fungal pathogen, confirming its role as a key phytotoxin in the disease process. jabonline.inresearchgate.net The development of these symptoms appears to be dependent on light. researchgate.net

The specificity of Destruxin B's phytotoxicity has been a subject of scientific debate. Early research suggested it was a host-specific toxin, primarily affecting Brassica species, the hosts of A. brassicae, while not causing symptoms in non-host genera. researchgate.netmdpi.com

However, subsequent and more extensive studies challenged this classification. Research demonstrated that Destruxin B caused necrotic and chlorotic symptoms on a wide range of both host and non-host plant species, suggesting it is a non-host selective toxin. bioone.orgresearchgate.netresearchgate.net A consensus is emerging that while Destruxin B is not strictly host-specific, it can be considered host-selective. researchgate.net This means that while it can affect many plants, Brassica species are significantly more sensitive to the toxin than other, more distantly related plant groups. researchgate.netmdpi.com For instance, the concentration of Destruxin B required to cause symptoms in sensitive host species is substantially lower than that needed for non-host species. researchgate.netresearchgate.net

| Researcher(s) | Finding on Specificity | Conclusion |

| Bains and Tewari (1987) | Toxic to Brassica but not to non-host plants. | Classified as a host-specific toxin. researchgate.netresearchgate.net |

| Buchwaldt and Green (1992) | Caused symptoms on 30 different host and non-host species. | Classified as a non-host specific toxin. bioone.orgresearchgate.netresearchgate.net |

| Parada et al. (2007) | Induced chlorosis/necrosis on both host and non-host leaves, though at different concentrations. | Supported the non-host specific nature of the toxin. researchgate.netresearchgate.net |

| General Consensus | Brassica species show the highest sensitivity, which decreases with more distant taxonomic relation. | Considered host-selective rather than strictly host-specific. researchgate.net |

Resistant plant species have evolved sophisticated detoxification pathways to neutralize Destruxin B, representing a critical defense mechanism. pnas.orgnih.gov Studies comparing resistant species like white mustard (Sinapis alba) with susceptible Brassica species have illuminated a multi-step enzymatic process. pnas.orgresearchgate.net

The primary detoxification step is the hydroxylation of Destruxin B to form Hydroxydestruxin B. pnas.orgmdpi.com This reaction is followed by a second step, glycosylation, where a glucose molecule is added to Hydroxydestruxin B, creating β-d-glucosyl hydroxydestruxin B. pnas.orgmdpi.com This final product is significantly less toxic. Interestingly, in resistant species, the hydroxylation step is rapid, while in susceptible species, this initial conversion is the rate-limiting step. researchgate.net Furthermore, the intermediate detoxification product, Hydroxydestruxin B, has been observed to induce the production of phytoalexins (plant antimicrobial compounds) in resistant species but not in susceptible ones, adding another layer to the plant's defense. pnas.orgnih.govresearchgate.net

| Detoxification Step | Process | Resulting Compound | Significance |

| Step 1 | Hydroxylation | Hydroxydestruxin B | Reduces toxicity; acts as an elicitor for phytoalexin production in resistant species. pnas.orgresearchgate.netmdpi.com |

| Step 2 | Glycosylation | β-d-glucosyl hydroxydestruxin B | Further detoxifies the compound, rendering it largely harmless. pnas.orgmdpi.com |

| Step 3 | Malonylation | (6'-O-malonyl)hydroxydestruxin B β-D-glucopyranoside | A further metabolic step observed in some wild crucifers, indicating a conserved pathway. researchgate.netnih.gov |

Mechanisms in Mammalian Cell Systems (excluding human clinical data)

In mammalian cells, Destruxin B is a potent inducer of apoptosis, or programmed cell death. nih.govresearchgate.net This process is highly regulated and involves a cascade of molecular events, primarily centered on the intrinsic or mitochondrial pathway. wikipedia.orgmdpi.com

Research using various mammalian cell lines, such as human non-small cell lung cancer cells (A549 and H1299), has detailed the apoptotic pathway triggered by Destruxin B. nih.govnih.gov The mechanism does not depend on the tumor suppressor protein p53, as similar effects were seen in p53-null cells. nih.gov The core pathway involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. nih.govnih.gov

The process is initiated by an increase in the expression of the pro-apoptotic protein PUMA and a decrease in the anti-apoptotic protein Mcl-1. nih.govnih.gov This shift disrupts the balance, facilitating the activation and translocation of another pro-apoptotic protein, Bax, from the cytosol to the mitochondrial membrane. nih.govnih.gov The integration of Bax into the mitochondrial membrane leads to the release of pro-apoptotic factors and the subsequent activation of a cascade of enzymes called caspases, including initiator caspases (caspase-9, caspase-2) and executioner caspases (caspase-3), which dismantle the cell, leading to its death. nih.govnih.gov

| Key Molecular Player | Role in Apoptosis | Effect of Destruxin B |

| PUMA | Pro-apoptotic Bcl-2 family protein | Upregulated. nih.govnih.gov |

| Mcl-1 | Anti-apoptotic Bcl-2 family protein | Downregulated. nih.govnih.gov |

| Bax | Pro-apoptotic Bcl-2 family protein | Translocates from the cytosol to the mitochondria, triggering the caspase cascade. nih.govnih.gov |

| Caspase-9 | Initiator caspase | Activated. nih.govnih.gov |

| Caspase-2 | Initiator caspase | Activated. nih.gov |

| Caspase-3 | Executioner caspase | Activated, leading to cell death. nih.govnih.gov |

Cell Cycle Modulation

Destruxin B suppresses cancer cell proliferation in part by inducing cell cycle arrest. nih.govosti.gov This effect has been observed in various human colorectal cancer cell lines, including HT29, SW480, and HCT116. nih.gov The arrest of the cell cycle prevents cancer cells from dividing and proliferating. This cytostatic effect is associated with a decrease in the levels of key cell cycle regulatory proteins, such as cyclin D1. nih.govoncotarget.com

Potential Signaling Pathway Interference (e.g., Wnt/β-catenin/Tcf, PI3K/Akt)

Destruxin B has been identified as an inhibitor of critical oncogenic signaling pathways. nih.govresearchgate.net

Wnt/β-catenin/Tcf Pathway: Destruxin B attenuates Wnt signaling by downregulating the core component β-catenin and its partner transcription factor, Tcf4. nih.govosti.govnih.gov This action inhibits the transcriptional activity of the β-catenin/Tcf4 complex, leading to the decreased expression of its downstream target genes, which include cyclin D1, c-myc, and survivin. nih.govnih.gov This mechanism is considered a key part of its anticancer effects in colorectal cancer and hepatocellular carcinoma. nih.govnih.govnih.gov

PI3K/Akt Pathway: The compound also targets the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. nih.govdovepress.com Treatment with Destruxin B has been shown to reduce the expression of Akt, thereby inhibiting this pro-survival pathway and contributing to its apoptotic and anti-proliferative effects. nih.govosti.govdovepress.com

Table 2: Interference of Destruxin B with Cellular Signaling Pathways

| Pathway | Specific Target | Observed Effect | Cell Line(s) | References |

|---|---|---|---|---|

| Wnt/β-catenin/Tcf | β-catenin | Downregulation | HT29, SW480, HCT116, Sk-Hep1 | nih.gov, nih.gov, dovepress.com |

| Tcf4 | Downregulation | HT29, SW480, HCT116 | nih.gov, nih.gov | |

| β-catenin/Tcf4 Transcriptional Activity | Inhibition | HT29, SW480, HCT116 | nih.gov, nih.gov, dovepress.com | |

| Cyclin D1, c-myc, Survivin | Decreased Expression | HT29, HCT116 | nih.gov, osti.gov | |

| PI3K/Akt | Akt | Reduced Expression/Inhibition | HT29, C666-1 | nih.gov, osti.gov, dovepress.com |

Antiviral Mechanisms (e.g., Suppression of Hepatitis B Virus Surface Antigen Production)

In addition to its anticancer activities, Destruxin B exhibits antiviral properties. It has been shown to suppress the expression of the Hepatitis B Virus (HBV) surface antigen (HBsAg) gene in human hepatoma cells (Hep3B) that have the integrated viral gene. nih.gov This suppression is reversible and occurs in a concentration-dependent manner. nih.gov Further analysis indicates that the inhibitory mechanism happens at the mRNA level. nih.gov This effect is not limited to cells with integrated HBV DNA, as it also suppresses HBsAg production in cells stably transfected with HBV DNA, suggesting potential for development as an anti-HBV agent. nih.gov

Advanced Analytical and Methodological Approaches for Destruxin B Research

Extraction and Purification Methodologies

The initial and critical step in studying Destruxin B is its extraction from the fungal culture and subsequent purification to remove other metabolites and impurities. This process typically involves a combination of solvent extraction and various chromatographic techniques.

Solvent extraction is a fundamental technique used to isolate Destruxin B from the fermentation broth of fungi like Metarhizium anisopliae. nih.gov The choice of solvent is critical and is based on the polarity and solubility of Destruxin B.

Commonly used solvents for the extraction of Destruxin B include:

Methylene dichloride (CH₂Cl₂): This solvent is frequently used for extracting Destruxin B from the culture medium. nih.gov The process often involves multiple extractions to maximize the yield. nih.gov

Ethyl acetate (B1210297): This is another effective solvent for the extraction of destruxins. The culture supernatant is often acidified before extraction with ethyl acetate to improve the partitioning of the compounds into the organic phase. iiarjournals.org

Acetonitrile (B52724): This solvent has been shown to have high extraction efficiency for destruxins. A common method involves mixing the fermentation broth with an equal volume of acetonitrile and 5% NaCl, which results in the formation of two layers, with the destruxins concentrated in the upper organic layer. researchgate.net

Chloroform (B151607): In some protocols, chloroform is used to extract destruxins from the supernatant after the separation of the mycelium. ajbasweb.com

Methanol (B129727): Hot methanol has been used to extract destruxins from the fungal mats themselves. tandfonline.com

The crude extract obtained after solvent extraction is typically a mixture of different destruxins and other fungal metabolites, requiring further purification steps.

Following initial solvent extraction, various chromatographic techniques are employed to separate Destruxin B from other closely related destruxins and impurities.

Ion-Exchange Chromatography: This technique is often used as an early step in the purification process. nih.gov By passing the crude extract through both cation and anion exchange columns, charged impurities can be effectively removed. nih.govajbasweb.com For instance, a combination of Amberlite TRA-400 CP (cationic) and Amberlite IR 120 Plus (anionic) columns has been successfully used. nih.govajbasweb.com

Silica Gel Chromatography: Silica gel column chromatography is a widely used method for the purification of Destruxin B. nih.govajbasweb.com The separation is based on the polarity of the compounds. A stepwise gradient of solvents, such as chloroform-methanol, is typically used to elute the different destruxins from the column. ajbasweb.com For example, a mixture of chloroform and methanol, with an increasing proportion of methanol, has been used to effectively separate Destruxin A and B. ajbasweb.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative and semi-preparative HPLC, is a powerful technique for the final purification of Destruxin B, often achieving purities greater than 98%. iiarjournals.orgnih.gov Reversed-phase columns (e.g., C18) are commonly used. iiarjournals.org The mobile phase typically consists of a mixture of an organic solvent like acetonitrile or methanol and water. iiarjournals.orgresearchgate.net The separation can be optimized by adjusting the gradient of the mobile phase. researchgate.net

Table 1: Chromatographic Techniques for Destruxin B Purification

| Technique | Stationary Phase | Mobile Phase Example | Purpose |

|---|---|---|---|

| Ion-Exchange Chromatography | Amberlite TRA-400 CP (cationic), Amberlite IR 120 Plus (anionic) nih.govajbasweb.com | - | Removal of charged impurities ajbasweb.com |

| Silica Gel Chromatography | Silica gel nih.govajbasweb.com | Chloroform-methanol gradient ajbasweb.com | Separation based on polarity ajbasweb.com |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 iiarjournals.org | Acetonitrile/water or Methanol/water gradient iiarjournals.orgresearchgate.net | Final purification, high-purity isolation iiarjournals.orgnih.gov |

After chromatographic purification, the fractions containing Destruxin B are concentrated and often crystallized to obtain a pure, solid sample.

Concentration: Rotary vacuum evaporators are commonly used to concentrate the organic solvent extracts and the purified fractions from chromatography. iiarjournals.org Lyophilization (freeze-drying) is another method used to concentrate the sample, particularly after extraction with acetonitrile. researchgate.netoup.com

Crystallization: The purified Destruxin B can be crystallized from various solvent systems. For instance, recrystallization from benzene (B151609) and ligroin has been reported. tandfonline.com The formation of crystals is a final step in obtaining a highly purified compound suitable for structural analysis. The crystal structure of Destruxin B has been determined to be in the orthorhombic space group P212121. nih.gov

Spectroscopic and Spectrometric Characterization

Once a purified sample of Destruxin B is obtained, its chemical structure and identity are confirmed using various spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of Destruxin B. numberanalytics.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the connectivity of atoms and the stereochemistry of the molecule. embrapa.brnih.gov

¹H NMR: Proton NMR provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ) of the protons in Destruxin B have been reported, providing a characteristic fingerprint of the molecule. For example, the ¹H-NMR spectrum of purified Destruxin B in acetonitrile (C₂D₃N) at 500 MHz shows distinct peaks corresponding to its various protons. iiarjournals.org

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. numberanalytics.com

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, ultimately leading to the complete assignment of the structure.

The solution conformation of Destruxin B, as determined by NMR studies, has been shown to correlate well with its conformation in the crystalline state. nih.gov

Mass spectrometry (MS) is a powerful analytical technique used for the identification and mass profiling of Destruxin B. It provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique commonly used for the analysis of peptides like Destruxin B. iiarjournals.org In positive ion mode, Destruxin B (molecular weight 593.7) typically shows a strong peak at m/z 594, corresponding to the protonated molecule [M+H]⁺. iiarjournals.orgajbasweb.com

Tandem Mass Spectrometry (MS/MS): MS/MS is used to obtain structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov This technique can help to distinguish between different destruxin isoforms that may have the same molecular mass. nih.govpnas.org

Fast Atom Bombardment (FAB) Mass Spectrometry: FAB-MS has also been used for the analysis of destruxins, providing valuable information for their identification. researchgate.net

The combination of HPLC with MS (LC-MS) is a particularly powerful approach for the analysis of complex mixtures of destruxins, allowing for their separation and identification in a single run. asm.orgscielo.br

Table 2: Spectroscopic and Spectrometric Data for Destruxin B

| Technique | Observation | Interpretation | Reference(s) |

|---|---|---|---|

| ¹H NMR | Complex spectrum with specific chemical shifts for each proton. | Provides a fingerprint for the molecule and information on the chemical environment of protons. | iiarjournals.org |

| ESI-MS | Strong peak at m/z 594 in positive ion mode. | Corresponds to the protonated molecule [M+H]⁺ of Destruxin B (MW 593.7). | iiarjournals.orgajbasweb.com |

| MS/MS | Characteristic fragmentation patterns. | Allows for structural confirmation and differentiation of isomers. | nih.govpnas.org |

Quantitative Analysis Techniques

Accurate quantification of Destruxin B is fundamental for research into its biosynthesis, environmental fate, and biological activity. Several advanced chromatographic and electrophoretic methods have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a cornerstone technique for the quantitative analysis of Destruxin B. This method separates Destruxin B from other related destruxins and metabolites produced by fungi like Metarhizium anisopliae. researchgate.netnih.gov The separation is typically achieved using a reversed-phase C18 column. iiarjournals.org

The mobile phase often consists of a gradient or isocratic mixture of acetonitrile or methanol and water. iiarjournals.orgscielo.br For instance, a mobile phase of 80% methanol in water has been used with a preparative C18 column for purification, while a 50% acetonitrile in water mixture has been used for analytical quantification. iiarjournals.org Detection is commonly performed at a wavelength of 215 nm, where the peptide bonds of the molecule absorb light. iiarjournals.orgpnas.org The quantitative analysis is based on generating a linear regression curve by plotting known concentrations against their corresponding peak areas, allowing for the determination of Destruxin B concentration in unknown samples. researchgate.net Researchers have established optimal conditions for purification and analysis through extensive experimentation. iiarjournals.org

Table 1: Example HPLC-UV Conditions for Destruxin B Analysis

| Parameter | Condition | Purpose | Source |

|---|---|---|---|

| Column | Reversed-Phase C18 | Separation | iiarjournals.org |

| Mobile Phase (Analytical) | 50% Acetonitrile/H₂O | Elution | iiarjournals.org |

| Mobile Phase (Preparative) | 80% Methanol/H₂O | Elution | iiarjournals.org |

| Flow Rate (Analytical) | 1 mL/min | Elution | iiarjournals.org |

| Flow Rate (Preparative) | 10 mL/min | Elution | iiarjournals.org |

| Detection Wavelength | 215 nm | Quantification | iiarjournals.orgpnas.org |

Capillary Electrophoresis (CE) offers a powerful alternative to HPLC for the analysis of destruxins, providing rapid analysis times and high separation efficiency. oup.comresearchgate.net Due to the relatively hydrophobic nature of Destruxin B, Micellar Electrokinetic Capillary Chromatography (MECC), a mode of CE, is employed. oup.comnih.gov This technique uses surfactants, such as sodium dodecyl sulfate (B86663) (SDS), added to the running buffer above their critical micelle concentration. These micelles act as a pseudostationary phase, enabling the separation of neutral and hydrophobic compounds.

Table 2: Optimized Conditions for Destruxin B Analysis by Capillary Electrophoresis

| Parameter | Optimized Condition | Source |

|---|---|---|

| Technique | Micellar Electrokinetic Capillary Chromatography (MECC) | oup.comnih.gov |

| Boric Acid Concentration | 20 mM | oup.com |

| Sodium Dodecyl Sulfate (SDS) Concentration | 40 mM | oup.comresearchgate.net |

| Acetonitrile Concentration | 10% | oup.com |

| Buffer pH | 9.24 | oup.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and specific technique used for the untargeted metabolomic profiling of complex biological extracts, including the identification and quantification of Destruxin B and its analogs. nih.govnih.gov This approach allows for a comprehensive examination of the metabolome of Metarhizium species, revealing the diversity of secondary metabolites produced under different conditions. nih.govresearchgate.net

In a typical workflow, crude extracts from fungal cultures are analyzed by LC-MS/MS. The resulting data can be processed using platforms like the Global Natural Products Social Molecular Networking (GNPS) to create molecular networks. nih.gov These networks cluster molecules with similar fragmentation patterns, facilitating the identification of known compounds like Destruxin B and the discovery of new, structurally related analogs. nih.gov This methodology has been instrumental in identifying dozens of different destruxins and has shown that the profile of these metabolites can vary significantly between different fungal species and strains, as well as in response to environmental cues such as co-culturing with plants. nih.govnih.gov

Bioassay Development and High-Throughput Screening

Evaluating the biological activity of Destruxin B requires the development of robust bioassays. These assays are crucial for screening its effects, understanding its mechanism of action, and discovering potential applications.

Cell-based bioassays are indispensable tools for assessing the biological activity and potency of Destruxin B. rssl.comintertek.com These assays measure a cellular response, such as changes in viability, proliferation, or metabolic activity, following exposure to the compound. iiarjournals.orgcriver.com A common method used to evaluate the cytotoxic effects of Destruxin B is the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. iiarjournals.org

For example, the anticancer effects of Destruxin B have been tested in vitro on human colorectal cancer cell lines like HT-29. iiarjournals.org In such studies, cells are treated with various concentrations of Destruxin B, and cell viability is measured after specific incubation periods. The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits the biological process by 50%. Research has demonstrated that Destruxin B inhibits the viability of HT-29 cells in a time- and dose-dependent manner. iiarjournals.org

Table 3: In Vitro Cytotoxicity of Destruxin B on HT-29 Human Colorectal Cancer Cells

| Treatment Duration | IC₅₀ Value (μM) | Source |

|---|---|---|

| 24 hours | 14.97 | iiarjournals.org |

| 48 hours | 2.00 | iiarjournals.org |

| 72 hours | 0.67 | iiarjournals.org |

Electric Cell-Substrate Impedance Sensing (ECIS) is a non-invasive, real-time technique used to monitor cellular behavior, including adhesion, proliferation, and micromotion. nih.govresearchgate.net This method has been effectively demonstrated for probing the inhibitory effects of Destruxin B on insect cells, such as the Spodoptera frugiperda Sf9 cell line. nih.govresearchgate.net

In an ECIS experiment, cells are cultured on small gold-film electrodes. As cells attach and spread on the electrode surface, they constrict the flow of a small alternating current, leading to an increase in impedance. Changes in cell morphology or viability due to a toxic substance like Destruxin B alter this impedance, which can be monitored continuously. researchgate.net The inhibitory effect is quantified by determining the half-inhibition concentration (ECIS₅₀), the concentration at which a 50% inhibition of the cell response is observed. nih.govresearchgate.net Studies using ECIS have shown that Destruxin B is the most inhibitory among several tested analogs, and this effect is stable after a few hours of exposure. nih.govresearchgate.net

Table 4: Inhibitory Effect of Destruxin B on Sf9 Insect Cells Measured by ECIS

| Parameter | Finding | Source |

|---|---|---|

| Cell Line | Spodoptera frugiperda Sf9 | nih.govresearchgate.net |

| ECIS₅₀ Value | ~20 μM (after 2.5 hours exposure) | researchgate.net |

| Comparative Activity | Most inhibitory compared to Destruxins A, B2, C, and E | nih.govresearchgate.net |

Biolayer Interferometry (BLI) for Ligand-Target Binding Affinity Determination

Biolayer Interferometry (BLI) is a label-free optical biosensing technique used for real-time monitoring of biomolecular interactions. mdpi.comfrontiersin.org The principle involves immobilizing a protein of interest (the ligand) onto a biosensor tip and then measuring changes in the interference pattern of white light reflected from the biosensor surface as a second molecule (the analyte) in solution binds to it. mdpi.com This change in the thickness of the biological layer on the sensor tip is directly proportional to the number of bound analyte molecules, allowing for the quantitative determination of binding kinetics and affinity.

The process typically involves several key steps:

Baseline Establishment: The ligand-coated biosensor is first dipped into a buffer solution to establish a stable baseline signal. mdpi.com

Association: The biosensor is then moved into a well containing the analyte (e.g., a destruxin compound) at a specific concentration. The binding between the ligand and analyte is monitored in real-time, generating an association curve. mdpi.com

Dissociation: Finally, the biosensor is moved back into the buffer solution, and the dissociation of the analyte from the ligand is measured, creating a dissociation curve. mdpi.com

By fitting these curves to kinetic models, key parameters can be calculated, including the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₔ or kₒբբ), and the equilibrium dissociation constant (Kₗ). The Kₗ value, calculated as the ratio of kₔ to kₐ, is a direct measure of binding affinity, with lower Kₗ values indicating a stronger interaction.

While specific BLI studies detailing the binding kinetics of Destruxin B are not prevalent in the reviewed literature, extensive research on the closely related compound, Destruxin A, demonstrates the utility of this technique. These studies provide a clear framework for how BLI can be applied to investigate the binding partners of destruxins. For instance, the binding affinity of Destruxin A has been successfully quantified against various target proteins from the silkworm, Bombyx mori.

| Target Protein | Equilibrium Dissociation Constant (Kₗ) (M) | Association Rate (kₐ) (1/Ms) | Dissociation Rate (kₔ) (1/s) | Source |

|---|---|---|---|---|

| BmArgRS (Arginine tRNA Synthetase) | 5.53 x 10⁻⁵ | - | - | mdpi.com |

| BmLamin-C (Lamin-C Protein) | 8.64 x 10⁻⁵ | - | - | mdpi.com |

| BmPPI (Peptidyl-prolyl cis-trans isomerase) | 1.98 x 10⁻³ | - | - | frontiersin.org |

| BmTMEM214 (Transmembrane protein 214) | 2.86 x 10⁻⁷ | 0.184 | 0.0528 | researchgate.net |

| BmSEC23 (Protein transport protein SEC23) | 2.91 x 10⁻⁷ | 1.50 | 0.436 | researchgate.net |

| BmAlaRS (Alanine tRNA Synthetase) | 3.18 x 10⁻⁴ | - | - | ndpublisher.in |

| BmCysRS (Cysteine tRNA Synthetase) | 7.12 x 10⁻⁵ | - | - | ndpublisher.in |

| BmMetRS (Methionine tRNA Synthetase) | 6.61 x 10⁻⁵ | - | - | ndpublisher.in |

| BmValRS (Valine tRNA Synthetase) | 4.39 x 10⁻⁵ | - | - | ndpublisher.in |

| BmIleRS (Isoleucine tRNA Synthetase) | 5.90 x 10⁻⁴ | - | - | ndpublisher.in |

| BmGluProRS (Glutamate-Proline tRNA Synthetase) | 6.04 x 10⁻⁴ | - | - | ndpublisher.in |

Data presented is for Destruxin A as an illustrative example of BLI-derived kinetic parameters.

Molecular Docking and Computational Modeling for Interaction Mode Prediction

Molecular docking and other computational modeling techniques are powerful in-silico tools used to predict the binding mode and affinity of a small molecule (ligand), such as Destruxin B, to the three-dimensional structure of a target protein. nih.govfrontiersin.org These methods employ scoring functions to estimate the strength of the interaction, often represented as a binding energy score, and to identify the most likely binding conformation of the ligand within the protein's active or allosteric sites. frontiersin.org

The process generally involves:

Preparation of Structures: Obtaining or generating 3D structures of both the ligand (Destruxin B) and the target protein. Protein structures may be determined experimentally (e.g., via X-ray crystallography) or predicted using homology modeling. nih.gov

Binding Site Prediction: Identifying potential binding pockets on the protein surface where the ligand is likely to interact. mdpi.com

Docking Simulation: Using specialized software (e.g., MOE, AutoDock) to systematically sample a large number of possible orientations and conformations of the ligand within the predicted binding site. mdpi.comnih.gov

Scoring and Analysis: Evaluating each generated pose using a scoring function that calculates the predicted binding free energy. The pose with the lowest energy is typically considered the most probable binding mode. mdpi.com This analysis reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between specific amino acid residues of the protein and atoms of the ligand.

In-silico studies have been instrumental in elucidating the potential mechanisms of action for Destruxin B. For example, molecular docking has been used to investigate its interaction with components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and with the enzyme chitinase (B1577495).

Research on Destruxin B produced by the fungus Alternaria brassicae has utilized molecular docking to explore its interaction with various receptor-like kinases. ndpublisher.in These studies performed docking of Destruxin B with different receptor proteins to identify potential targets in the MAPK cascade, which is crucial for plant defense signaling. ndpublisher.in The results indicated a strong interaction between Destruxin B and Lys M receptor kinase, suggesting this as a primary target. ndpublisher.in

Another study focused on the bioinsecticidal potential of destruxins from Metarhizium anisopliae by targeting chitinase, an enzyme vital for insect cuticle formation. research-nexus.net Both Destruxin A and Destruxin B were identified as promising candidates, and molecular docking assays confirmed that they exhibited stable interactions with the chitinase enzyme. research-nexus.net Subsequent molecular dynamics simulations further validated the stability of the Destruxin B-chitinase complex, highlighting its potential as a biological control agent. research-nexus.net

| Target Protein | Organism | Predicted Interaction Details | Source |

|---|---|---|---|

| Lys M receptor kinase | Arabidopsis thaliana | Identified as a strong interaction partner in an effort to delineate the MAP kinase pathway involving MAPK4. | ndpublisher.in |